Cas no 1211875-07-8 (6-cyclopropyl-Isoquinoline)

6-Cyclopropyl-isoquinoline is a heterocyclic organic compound featuring a fused benzene and pyridine ring system substituted with a cyclopropyl group at the 6-position. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl moiety enhances metabolic stability and influences binding affinity in bioactive molecules. Its rigid framework is advantageous for designing selective enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for further functionalization, enabling tailored applications in medicinal chemistry. High purity grades ensure reproducibility in research and development, supporting its use in lead optimization and structure-activity relationship studies.
6-cyclopropyl-Isoquinoline structure
6-cyclopropyl-Isoquinoline structure
Product name:6-cyclopropyl-Isoquinoline
CAS No:1211875-07-8
MF:C12H11N
Molecular Weight:169.22244
MDL:MFCD18803138
CID:1101936
PubChem ID:67355115

6-cyclopropyl-Isoquinoline 化学的及び物理的性質

名前と識別子

    • 6-cyclopropyl-Isoquinoline
    • 6-cyclopropylIsoquinoline
    • SCHEMBL2300247
    • SY263874
    • AC8811
    • GVGSILANDKFDNA-UHFFFAOYSA-N
    • DA-14326
    • MFCD18803138
    • 1211875-07-8
    • MDL: MFCD18803138
    • インチ: InChI=1S/C12H11N/c1-2-9(1)10-3-4-12-8-13-6-5-11(12)7-10/h3-9H,1-2H2
    • InChIKey: GVGSILANDKFDNA-UHFFFAOYSA-N
    • SMILES: C1CC1C2=CC3=C(C=C2)C=NC=C3

計算された属性

  • 精确分子量: 169.089149355g/mol
  • 同位素质量: 169.089149355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • XLogP3: 3

6-cyclopropyl-Isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY263874-5g
6-Cyclopropylisoquinoline
1211875-07-8 ≥95%
5g
¥8458.00 2024-08-09
Chemenu
CM743722-5g
6-Cyclopropylisoquinoline
1211875-07-8 95%+
5g
$1128 2023-11-22
eNovation Chemicals LLC
D780228-5g
6-Cyclopropylisoquinoline
1211875-07-8 95%
5g
$1090 2025-02-19
eNovation Chemicals LLC
D780228-5g
6-Cyclopropylisoquinoline
1211875-07-8 95%
5g
$1090 2024-07-20
eNovation Chemicals LLC
D780228-5g
6-Cyclopropylisoquinoline
1211875-07-8 95%
5g
$1090 2025-02-22

6-cyclopropyl-Isoquinoline 関連文献

6-cyclopropyl-Isoquinolineに関する追加情報

Professional Introduction to Compound with CAS No. 1211875-07-8 and Product Name: 6-cyclopropyl-Isoquinoline

The compound identified by the CAS number 1211875-07-8 and the product name 6-cyclopropyl-Isoquinoline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the isquinoline class, has garnered considerable attention due to its unique structural properties and promising biological activities. Isquinolines, a subclass of isoquinolines, are known for their diverse pharmacological effects, making them valuable scaffolds in drug discovery and development.

6-cyclopropyl-Isoquinoline is distinguished by the presence of a cyclopropyl substituent at the 6-position of the isoquinoline core. This substitution pattern not only influences the electronic and steric properties of the molecule but also enhances its potential as a pharmacophore. The cyclopropyl group, being a small, rigid ring, introduces conformational constraints that can optimize binding interactions with biological targets. This feature has been leveraged in the design of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on developing new derivatives of isquinolines with enhanced efficacy and reduced side effects. The structural motif of 6-cyclopropyl-Isoquinoline has been explored in several preclinical studies for its potential applications in oncology, neurology, and infectious diseases. The cyclopropyl group’s ability to modulate electronic distributions and hydrogen bonding patterns has been particularly noted for its role in improving drug-like properties such as solubility, permeability, and metabolic stability.

One of the most compelling aspects of 6-cyclopropyl-Isoquinoline is its reported interaction with specific enzymes and receptors implicated in disease pathways. For instance, studies have demonstrated its binding affinity to certain kinases involved in cancer progression. The rigid nature of the cyclopropyl ring facilitates precise alignment with the active site residues, enhancing inhibitory activity. This has led to the development of 6-cyclopropyl-Isoquinoline as a lead compound for further optimization into potent kinase inhibitors.

The synthesis of 6-cyclopropyl-Isoquinoline involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclopropyl group at the 6-position requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cyclizations, have been employed to construct the isoquinoline core efficiently. These synthetic strategies not only streamline production but also allow for facile modifications to explore structural analogs.

From a medicinal chemistry perspective, 6-cyclopropyl-Isoquinoline exemplifies how structural modifications can significantly impact biological activity. The cyclopropyl substituent’s influence on electronic properties can alter receptor binding affinities, leading to improved therapeutic outcomes. Furthermore, computational modeling techniques have been instrumental in predicting how different substituents affect molecular interactions. These insights have guided rational drug design efforts aimed at maximizing efficacy while minimizing off-target effects.

The pharmacokinetic profile of 6-cyclopropyl-Isoquinoline has also been extensively studied to ensure its suitability for clinical translation. Factors such as absorption, distribution, metabolism, and excretion (ADME) have been meticulously evaluated using both in vitro and in vivo models. The cyclopropyl group’s stability under metabolic conditions has been a key factor in optimizing drug candidates derived from this scaffold. Such studies provide critical data for determining dosing regimens and predicting long-term safety profiles.

Recent advancements in analytical techniques have enabled high-resolution characterization of 6-cyclopropyl-Isoquinoline, further solidifying its role as a model compound for research purposes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational preferences. These data are essential for understanding how structural features influence biological behavior and for guiding subsequent chemical modifications.

The potential therapeutic applications of 6-cyclopropyl-Isoquinoline extend beyond oncology into other areas such as neurodegenerative disorders and infectious diseases. Its ability to modulate key biological pathways makes it a versatile scaffold for addressing multiple disease targets simultaneously or sequentially. Preclinical trials have shown encouraging results when tested against models of Alzheimer’s disease and certain viral infections, highlighting its broad therapeutic scope.

In conclusion,6-cyclopropyl-Isoquinoline, represented by CAS No. 1211875-07-8, stands as a testament to the power of structural innovation in pharmaceutical research. Its unique combination of structural features—particularly the cyclopropyl substituent—has unlocked new possibilities for drug discovery across various therapeutic domains, including oncology, neurology, infectious diseases, among others, underscores its significance as both a research tool and a lead compound for future drug development efforts.

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